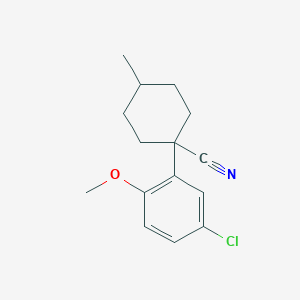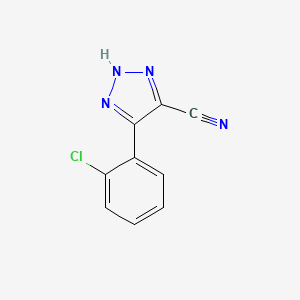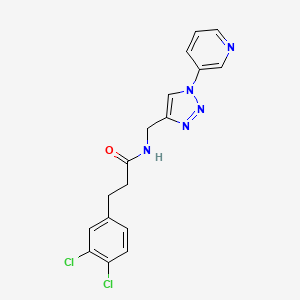
3-(3,4-dichlorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While there isn’t specific information on the synthesis of this exact compound, there are general methods for the synthesis of similar compounds. For instance, the synthesis of imidazole-containing compounds often involves the reaction of α-bromoketones with 2-aminopyridine . Additionally, the Suzuki–Miyaura coupling is a common method used in the synthesis of organoboron compounds .科学的研究の応用
Anticancer and Antimicrobial Applications
Research on compounds with structural elements similar to the query compound has revealed potential anticancer and antimicrobial activities. For example, compounds incorporating biologically active heterocyclic entities such as oxazole, pyrazoline, and pyridine have shown promising results against various cancer cell lines and pathogenic strains in vitro. These findings underscore the potential of such molecules in the development of new therapeutic agents for treating cancer and infections (Kanubhai D. Katariya et al., 2021).
Luminescent Properties for Sensing and Imaging
Complexes incorporating pyridine-functionalized N-heterocyclic carbene ligands, similar to the triazole and pyridine moieties in the query compound, have been studied for their luminescent properties. Such compounds can emit in the blue-green region, making them interesting candidates for applications in sensing, imaging, and light-emitting devices. The photoluminescence properties of these compounds could be harnessed for developing new materials with specific optical characteristics (Xiao-wei Li et al., 2012).
Enzyme Inhibition for Therapeutic Use
The synthesis and characterization of compounds with pyridine and triazole groups have led to the discovery of enzyme inhibitors with potential therapeutic applications. For instance, such compounds have shown inhibitory activity against carbonic anhydrase isoforms, suggesting their use in treating diseases where enzyme regulation is a therapeutic target. The specificity and potency of these inhibitors highlight the importance of structural elements in designing effective drugs (Yassine Aimene et al., 2019).
Antioxidant and Anti-inflammatory Properties
Derivatives featuring chlorophenyl and pyridinyl groups have been explored for their antioxidant and anti-inflammatory properties. Such research underscores the potential of these compounds in developing treatments for conditions characterized by oxidative stress and inflammation. The structural features of these molecules play a crucial role in their biological activities, offering insights into the design of new anti-inflammatory and antioxidant agents (O. Bekircan et al., 2008).
特性
IUPAC Name |
3-(3,4-dichlorophenyl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5O/c18-15-5-3-12(8-16(15)19)4-6-17(25)21-9-13-11-24(23-22-13)14-2-1-7-20-10-14/h1-3,5,7-8,10-11H,4,6,9H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJPFEBWEWQGQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)CCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dichlorophenyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

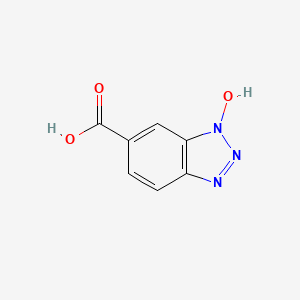
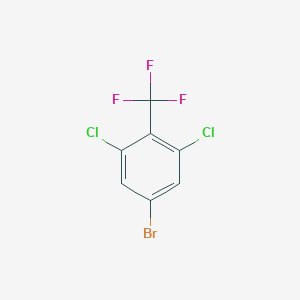
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2655247.png)
![8-(4-Bromophenyl)-13-butyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2655251.png)

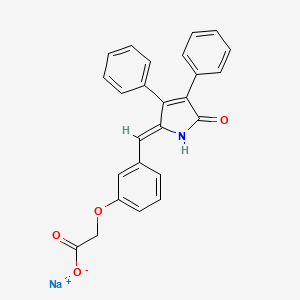
methanone](/img/structure/B2655257.png)
![2-Chloro-1-[4-methoxy-3-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B2655259.png)
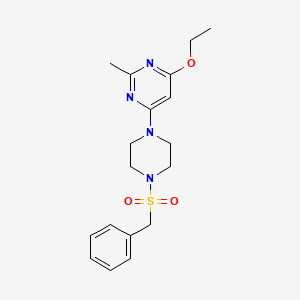
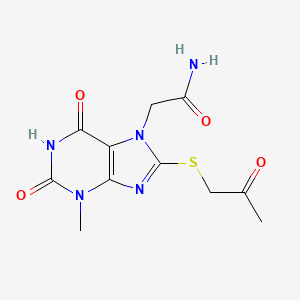
![N-(2,3-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2655264.png)
